Bienvenue dans la boutique en ligne BenchChem!

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

Synthetic carbohydrate chemistry Process impurity control Oxidative purification

The compound (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4), also systematically named methyl 2-deoxy-D-erythro-pentopyranoside or methyl-2-deoxyribopyranoside (MDRP), is a chiral pyranose derivative belonging to the 2-deoxy sugar class. It possesses a six-membered tetrahydropyran ring bearing methoxy at C-1 and hydroxyl groups at C-3 and C-4 in the (3R,4S) configuration.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 863396-35-4
Cat. No. B128169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol
CAS863396-35-4
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1CC(C(CO1)O)O
InChIInChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1
InChIKeyCYLGOSOYSUHPCY-YRZWDFBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-6-Methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4): Key Identity, Class, and Sourcing Context


The compound (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4), also systematically named methyl 2-deoxy-D-erythro-pentopyranoside or methyl-2-deoxyribopyranoside (MDRP), is a chiral pyranose derivative belonging to the 2-deoxy sugar class. It possesses a six-membered tetrahydropyran ring bearing methoxy at C-1 and hydroxyl groups at C-3 and C-4 in the (3R,4S) configuration . This compound is recognized as the alpha-anomer of methyl 2-deoxy-D-erythro-pentopyranoside and is catalogued as a Decitabine-related process impurity (alpha-isomer; D226730) . It is commercially supplied as a research-chemical reference standard, typically at ≥95% purity (HPLC), with some vendors offering 98% purity . Its molecular formula is C6H12O4 (MW 148.16 g/mol), with a predicted density of 1.2±0.1 g/cm³ and boiling point of 271.4±40.0 °C at 760 mmHg .

Why Generic Substitution Fails for (3R,4S)-6-Methoxytetrahydro-2H-pyran-3,4-diol: Ring Size, Anomeric Identity, and Stereochemistry as Non-Interchangeable Variables


In-class 2-deoxy sugar derivatives cannot be interchangeably substituted for (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol because three structural variables—ring size (pyranose vs. furanose), anomeric configuration (alpha vs. beta), and absolute stereochemistry at C-3/C-4—each independently control the compound's chemical reactivity, analytical detectability, and biological fate. The six-membered pyranose ring of MDRP renders it selectively susceptible to periodate-mediated oxidative cleavage, a property absent in the five-membered furanose isomer methyl-2-deoxyriboside (MDR) [1]. The alpha-anomeric methoxy group produces a distinct HPLC retention time (44.174 min) that separates from the beta-anomer (45.977 min) under validated pharmacopoeial conditions, enabling unambiguous identity confirmation in impurity profiling [2]. Furthermore, the (3R,4S) absolute configuration places this compound in the D-erythro stereochemical series derived from 2-deoxy-D-ribose, distinguishing it from the (3S,4R) enantiomer accessible from L-arabinose, with consequences for chiral recognition in enzymatic and receptor-based assays [3]. Substituting any close analog without verifying these three structural dimensions risks misidentification in analytical workflows and erroneous biological interpretation.

Quantitative Differentiation Evidence for (3R,4S)-6-Methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4)


Pyranose Ring-Dependent Periodate Oxidation: Selective Removal of MDRP vs. Furanose MDR

The six-membered pyranose ring of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol (MDRP) bears a vicinal diol at C-3/C-4 that is susceptible to periodate-mediated oxidative cleavage, whereas the five-membered furanose isomer methyl-2-deoxyriboside (MDR, (2R,3S)-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol) lacks this vicinal diol geometry and is resistant under identical conditions [1]. In a representative process example, acid-catalyzed methanolysis of 2-deoxy-D-ribose generated a reaction mixture containing 6.9% MDRP alongside MDR. Following treatment with sodium periodate in methanol/water, the MDRP content was reduced to 0.19% (first periodate charge) and subsequently to ≤0.07% after a second periodate charge, as quantified by GC analysis [1]. The patent further claims purified MDR containing at most 5 wt% MDRP, with preferred embodiments achieving at most 0.5 wt%, 0.15 wt%, or 0.07 wt% MDRP [1]. This chemo-selectivity is the basis for industrial-scale removal of the pyranose impurity from the desired furanoside product.

Synthetic carbohydrate chemistry Process impurity control Oxidative purification

HPLC Retention Time Differentiation Between Alpha-Anomer (CAS 863396-35-4) and Beta-Anomer (CAS 17676-20-9)

Under a validated reversed-phase HPLC method developed for Decitabine related-substances analysis, the alpha-anomer of methyl 2-deoxy-D-erythro-pentopyranoside (corresponding to CAS 863396-35-4, (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol) and the beta-anomer (CAS 17676-20-9, (3R,4S,6R)-6-methoxytetrahydro-2H-pyran-3,4-diol) exhibit baseline-resolved retention times [1]. The alpha-isomer elutes at 44.174 min, whereas the beta-isomer elutes at 45.977 min, yielding a separation of Δ = 1.803 min. Both isomers demonstrated acceptable peak purity (alpha-isomer: purity angle 0.182 vs. purity threshold 0.322; beta-isomer: purity angle 0.175 vs. purity threshold 0.354), confirming the method's specificity for distinguishing anomeric identity [1]. In contrast, the active pharmaceutical ingredient Decitabine itself elutes at 11.853 min, and the alpha-Decitabine epimer elutes at 9.166 min, demonstrating that the pyranose impurities are well resolved from both the API and its epimer.

Pharmaceutical impurity profiling Reversed-phase HPLC method validation Decitabine quality control

Absolute Stereochemistry (3R,4S) Differentiates This Compound from the (3S,4R) Enantiomer and Other Diastereomers

The (3R,4S) absolute configuration of CAS 863396-35-4 places this compound in the D-erythro stereochemical series, directly derived from 2-deoxy-D-ribose (the naturally occurring enantiomer constituting DNA) via acid-catalyzed methanolysis [1]. The enantiomeric (3S,4R)-6-methoxytetrahydro-2H-pyran-3,4-diol is accessible from L-arabinose through a distinct synthetic route involving peracetylation, bromination, and reductive elimination [2]. The two enantiomers share identical molecular formula (C6H12O4), molecular weight (148.16 g/mol), and achiral physicochemical properties (predicted density, boiling point), but exhibit opposite optical rotation and are expected to interact differently with chiral environments including enzymes, receptors, and chiral stationary phases. Additionally, the anomeric configuration at C-1 further subdivides the stereochemical landscape: CAS 863396-35-4 is specified as the alpha-anomer (or alpha/beta mixture), whereas the pure beta-anomer carries CAS 17676-20-9 with the additional (6R) stereodescriptor .

Chiral carbohydrate synthesis Stereochemical structure-activity relationships Enantiomeric impurity control

Electron-Impact and Chemical-Ionization Mass Spectrometry: Unambiguous Ring-Size Discrimination Between Pyranose and Furanose Acetylated Derivatives

The acetylated derivatives of methyl 2-deoxy-D-erythro-pentopyranoside (target compound class) and methyl 2-deoxy-D-erythro-pentofuranoside (furanose comparator) produce distinct fragmentation patterns under both electron impact (EI) and chemical ionization (CI) mass spectrometry [1]. The ring size can be unambiguously determined from EI spectra: metastable transition measurements and collision-induced dissociation (CID) spectra of [M − OCH3]⁺ ions, as well as of [M + NH4]⁺ cluster ions generated under ammonia CI conditions, reflect the ring size of the compounds under study [1]. In contrast, the configuration of anomeric pairs (alpha vs. beta) cannot be unambiguously determined from quantitative differences in their spectra alone [1]. This means MS provides orthogonal confirmation of the pyranose ring identity (distinguishing MDRP from MDR) but does not resolve the alpha/beta assignment—for which HPLC (Evidence Item 2) or NMR is required.

Carbohydrate mass spectrometry Structural elucidation Isomer differentiation

Purity Specifications: Commercially Available Grades for CAS 863396-35-4 vs. CAS 17676-20-9 (Beta-Anomer)

Commercially, (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4) is supplied as a research-chemical reference standard at purities ranging from ≥95% to 98% (by HPLC) . The beta-anomer counterpart, methyl 2-deoxy-β-D-erythro-pentopyranoside (CAS 17676-20-9), is also available at ≥95% purity from multiple vendors . Both compounds are offered in typical research quantities (10 mg to 10 g). However, CAS 863396-35-4 is specifically noted as an alpha/beta anomeric mixture in some supplier catalogs, whereas CAS 17676-20-9 is specified as the pure beta-anomer . The target compound is also catalogued as Decitabine Impurity 4 (or Impurity 12) and is accompanied by certificates of analysis (CoA) including HPLC chromatograms, NMR spectra, and mass spectra for structural confirmation . Its GHS classification indicates it is for industrial/research use only, with standard laboratory handling precautions (avoid dust formation, use personal protective equipment) .

Analytical reference standard procurement Pharmaceutical impurity quantification Method validation

Best-Fit Application Scenarios for (3R,4S)-6-Methoxytetrahydro-2H-pyran-3,4-diol (CAS 863396-35-4)


Decitabine Drug Substance and Drug Product Impurity Profiling: Alpha-Anomer Reference Standard for HPLC Method Validation

In pharmaceutical quality control of Decitabine (anti-cancer hypomethylating agent), regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of all process-related impurities above the reporting threshold (0.05–0.1%). CAS 863396-35-4 serves as the alpha-anomer reference standard for methyl 2-deoxy-D-erythro-pentopyranoside, a known Decitabine impurity (Impurity 4/12, D226730) [1]. Under the validated HPLC method of Yelampalli et al. (2019), this compound elutes at 44.174 min on an Inertsil ODS 3V column with ammonium acetate/acetonitrile gradient and UV detection at 254 nm, providing baseline resolution from the beta-anomer (45.977 min) and from the API Decitabine (11.853 min) [2]. The validated method achieves linearity over 1.2–10.9 ppm for the alpha-isomer with recovery between 90.0–110.0% and %RSD ≤10.0, making it suitable for routine stability-indicating analysis of Decitabine for Injection 50 mg/vial [2]. Procurement of this specific CAS-numbered reference standard, rather than an unspecified 'methyl 2-deoxyribopyranoside,' ensures traceability to the exact stereochemical entity observed in Decitabine impurity profiles.

Synthetic Carbohydrate Chemistry: Selective Periodate-Mediated Purification of Furanoside Intermediates from Pyranoside Contaminants

In multi-step syntheses of 2-deoxy-D-ribose-derived pharmaceutical intermediates (e.g., Decitabine, cladribine, or other nucleoside analogs), the acid-catalyzed methanolysis of 2-deoxy-D-ribose inevitably generates the pyranose isomer MDRP (CAS 863396-35-4) as a byproduct alongside the desired furanoside MDR [1]. The presence of even low levels (1–7%) of this pyranose contaminant propagates through subsequent synthetic steps, generating undesired pyranose-derived impurities in the final API. The patented process (US 2014/0142296) exploits the differential periodate sensitivity of the pyranose vicinal diol: treatment with NaIO4 in methanol/water selectively oxidizes MDRP while leaving MDR intact, achieving final MDRP levels as low as 0.07 wt% [1]. Process chemists validating this purification step require an authenticated sample of CAS 863396-35-4 to spike into reaction mixtures for GC or HPLC method development, enabling accurate quantification of residual MDRP and verification that the purification endpoint specification (≤0.5 wt% or ≤0.07 wt%) has been met.

Mass Spectrometry-Based Structural Confirmation in Carbohydrate Analytical Laboratories

For laboratories performing structural elucidation of unknown carbohydrate derivatives by GC-MS or LC-MS, the acetylated derivative of CAS 863396-35-4 (methyl 3,4-di-O-acetyl-2-deoxy-D-erythro-pentopyranoside) provides a diagnostic EI fragmentation pattern that unambiguously confirms the six-membered pyranose ring size [1]. The study by Kováčik et al. (1992) established that ring size can be reliably determined from EI spectra via metastable transition and collision-induced dissociation analysis of [M − OCH3]⁺ and [M + NH4]⁺ ions, whereas anomeric configuration (alpha vs. beta) cannot be resolved by MS alone [1]. By co-injecting or analyzing the acetylated target compound alongside the acetylated furanoside counterpart (methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside), analysts can generate a reference MS library that differentiates pyranose and furanose forms—an essential capability when characterizing unknown carbohydrate byproducts in synthetic mixtures or natural product extracts.

Chiral Carbohydrate Building Block for Stereochemical Structure-Activity Relationship (SSAR) Studies

The (3R,4S) absolute configuration of CAS 863396-35-4, derived from naturally occurring 2-deoxy-D-ribose, makes it a chiral building block of defined stereochemistry for the synthesis of glycomimetics, C-glycosides, or enzyme substrate analogs [1]. In structure-activity relationship studies, the availability of both the (3R,4S) enantiomer (CAS 863396-35-4, from D-2-deoxyribose) and the (3S,4R) enantiomer (from L-arabinose) allows systematic investigation of stereochemical requirements at carbohydrate-recognizing proteins, including nucleoside transporters, kinases, and glycosidases [2]. While no head-to-head biological activity data are publicly available for this specific compound pair, the established principle of enantiomeric differentiation in carbohydrate-protein recognition provides a strong rationale for procuring the stereochemically defined (3R,4S) compound rather than a racemic or stereochemically undefined mixture for any biochemical assay.

Quote Request

Request a Quote for (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.